molecular formula C15H13FO3 B6401663 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid, 95% CAS No. 1261964-16-2

4-(3-Ethoxyphenyl)-3-fluorobenzoic acid, 95%

Cat. No. B6401663
CAS RN: 1261964-16-2
M. Wt: 260.26 g/mol
InChI Key: OISGFPRYYOYEPM-UHFFFAOYSA-N
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Description

4-(3-Ethoxyphenyl)-3-fluorobenzoic acid, 95% (4-EBFBA, 95%) is an organic compound with a wide range of applications in scientific research. The compound is widely used in biochemical and physiological research due to its unique properties and ability to bind to many other compounds. 4-EBFBA, 95% has been shown to have a variety of effects in laboratory experiments, including its ability to act as a substrate in enzyme reactions and its ability to act as a ligand in binding reactions.

Scientific Research Applications

4-EBFBA, 95% is widely used in scientific research due to its unique properties and ability to bind to many other compounds. The compound has been used in a variety of biochemical and physiological experiments, including enzyme assays, binding assays, and radiolabeling experiments. 4-EBFBA, 95% has been used to study the activity of enzymes, such as cytochrome P450, and has been used to study the binding of drugs to their target receptors. The compound has also been used to label proteins and other molecules for use in radiolabeling experiments.

Mechanism of Action

4-EBFBA, 95% is an aromatic compound that is able to bind to other compounds, such as proteins and other molecules, through hydrogen bonding and Van der Waals forces. The compound is able to act as a substrate in enzyme reactions and is able to act as a ligand in binding reactions. The compound is also able to interact with other molecules through covalent bonds, such as its ability to form disulfide bonds with cysteine residues.
Biochemical and Physiological Effects
4-EBFBA, 95% has been shown to have a variety of biochemical and physiological effects in laboratory experiments. The compound has been shown to inhibit the activity of cytochrome P450 enzymes, which are enzymes involved in the metabolism of drugs and other molecules. The compound has also been shown to bind to drug targets, such as opioid receptors, and has been shown to inhibit the binding of drugs to these targets. The compound has also been shown to have a variety of effects on proteins, including proteolysis, phosphorylation, and other post-translational modifications.

Advantages and Limitations for Lab Experiments

4-EBFBA, 95% has a number of advantages for use in laboratory experiments. The compound is relatively stable and can be stored at room temperature. The compound is also relatively inexpensive and can be easily synthesized in the laboratory. The compound is also water soluble and can be readily dissolved in aqueous solutions. However, the compound is toxic and must be handled with care. The compound is also volatile and must be stored in an inert atmosphere, such as nitrogen or argon.

Future Directions

There are a number of potential future directions for the use of 4-EBFBA, 95%. The compound could be used to study the structure and function of proteins and other molecules, as well as to study the binding of drugs to their target receptors. The compound could also be used to study the metabolism of drugs and other molecules, as well as to study the effects of drugs on biochemical and physiological processes. The compound could also be used to study the effects of environmental pollutants on biochemical and physiological processes. Finally, the compound could be used to study the effects of drugs on the development and progression of diseases, such as cancer.

Synthesis Methods

4-EBFBA, 95% is synthesized using the Friedel-Crafts alkylation reaction, which is a reaction between an aromatic compound and an alkyl halide. The reaction is catalyzed by an acid, such as hydrochloric acid, and produces an alkylated aromatic compound. The reaction of 4-ethoxyphenyl bromide with 3-fluorobenzoic acid in the presence of hydrochloric acid produces 4-EBFBA, 95%. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and the reaction is quenched with water. The reaction is typically carried out at temperatures between 0 and 100°C.

properties

IUPAC Name

4-(3-ethoxyphenyl)-3-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-2-19-12-5-3-4-10(8-12)13-7-6-11(15(17)18)9-14(13)16/h3-9H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OISGFPRYYOYEPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=C(C=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00690021
Record name 3'-Ethoxy-2-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261964-16-2
Record name [1,1′-Biphenyl]-4-carboxylic acid, 3′-ethoxy-2-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261964-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Ethoxy-2-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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